molecular formula C20H24FN3O5 B019554 N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin CAS No. 105589-00-2

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin

Cat. No. B019554
M. Wt: 405.4 g/mol
InChI Key: LKODMWGXEQVSOF-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is a derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic. Ciprofloxacin itself has been extensively studied and is noted for its broad-spectrum antibacterial activity, effective against both Gram-negative and Gram-positive bacteria. It acts primarily by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria (Campoli-Richards et al., 1988). The modification to introduce the N-(tert-Butoxycarbonyl) group aims at enhancing the parent compound's properties or reducing its side effects. However, the specific literature directly addressing N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is not readily available, indicating a niche or emerging area of research within the broader study of ciprofloxacin derivatives.

Synthesis Analysis

The synthesis of ciprofloxacin and its derivatives involves multiple steps, including the introduction of the fluoroquinolone core and modifications to its structure to improve efficacy, reduce resistance, or modify pharmacokinetic properties. A review article summarizes major synthetic approaches for ciprofloxacin-based molecules, suggesting methodologies that could potentially apply to synthesizing N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin (Akhtar et al., 2016).

Scientific Research Applications

Overview of Ciprofloxacin

Ciprofloxacin is a fluorinated quinolone with a broad spectrum of antibacterial activity, primarily inhibiting bacterial DNA gyrase. It demonstrates potent efficacy against a wide range of gram-negative and many gram-positive bacteria. Notable for its oral and intravenous administration efficiency, ciprofloxacin reaches therapeutic concentrations in various tissues and body fluids, making it an effective treatment for diverse infections, including systemic, urinary tract, respiratory, and ocular infections (Campoli-Richards et al., 1988); (Davis et al., 1996).

Applications in Ocular Infections

Ciprofloxacin's potent fluoroquinolone antibiotic properties, showing in vitro activity against significant gram-positive and gram-negative ocular pathogens, back its effectiveness in treating experimental keratitis and support further evaluation in ocular infections. This indicates a promising area for applying derivatives like N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin in targeted ocular therapy (Cokingtin & Hyndiuk, 1991).

Environmental Research and Adsorption

A distinct application outside direct therapeutic uses includes environmental research, notably in the adsorption of ciprofloxacin from water. Studies highlight the high adsorption capacity for ciprofloxacin, suggesting the potential for derivatives to play a role in environmental decontamination efforts. This underscores the broader utility of ciprofloxacin derivatives in addressing environmental residues of pharmaceuticals (Igwegbe et al., 2021).

properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O5/c1-20(2,3)29-19(28)23-7-6-22-15-9-16-12(8-14(15)21)17(25)13(18(26)27)10-24(16)11-4-5-11/h8-11,22H,4-7H2,1-3H3,(H,23,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKODMWGXEQVSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593900
Record name 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin

CAS RN

105589-00-2
Record name 1-Cyclopropyl-7-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105589-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a sealed tube N-(tert-butoxycarbonyl)ethylenediamine (5 mL) was added to a solution of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (3 g) in DMSO (6 mL). The reaction mixture was stirred at 110° C. for 15 h. The reaction mixture was allowed to cool at 50° C. and was poured into ice, acetic acid was added to reach pH=5. A precipitate appeared and was separated by filtration and washed with ether to afford a 40:60 mixture of title compounds (4.4 g).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
title compounds
Quantity
4.4 g
Type
reactant
Reaction Step Three

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